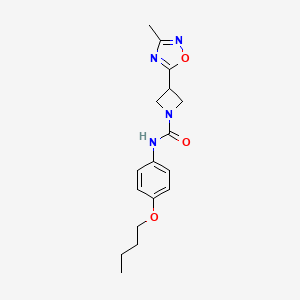
6-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide is not fully understood, but it is believed to act through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular components. In cancer cells, it has been shown to inhibit the activity of various enzymes such as tyrosine kinases and proteasomes, leading to the inhibition of cell proliferation and induction of apoptosis. In inflammation, it has been shown to modulate the activity of various signaling pathways such as NF-κB and MAPK, leading to the inhibition of cytokine production and inflammation. In neurodegenerative disorders, it has been shown to interact with various cellular components such as ion channels and receptors, leading to the modulation of neuronal activity and protection against neurodegeneration.
Biochemical and Physiological Effects:
6-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammation, it has been shown to inhibit cytokine production, reduce inflammation, and protect against tissue damage. In neurodegenerative disorders, it has been shown to modulate neuronal activity, protect against neurodegeneration, and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide in lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the research on 6-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide. One direction is the development of more efficient and scalable synthesis methods for this compound. Another direction is the exploration of its potential applications in other fields such as catalysis and energy storage. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide can be achieved using various methods. One of the most common methods is the reaction of 2-amino-5-methylpyrazine with 5-methyl-2-phenyl-3H-pyrazol-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the desired compound.
Scientific Research Applications
6-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In materials science, it has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, it has been used as a starting material for the synthesis of various pyrazine derivatives.
properties
IUPAC Name |
6-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-8-15(21(20-11)13-6-4-3-5-7-13)19-16(22)14-10-17-9-12(2)18-14/h3-10H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFIJPLSYPTNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC(=CN=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)

![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
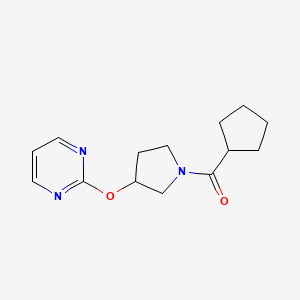
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
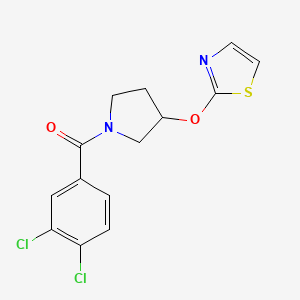
![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)
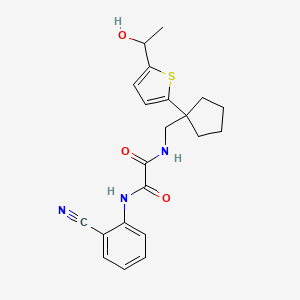
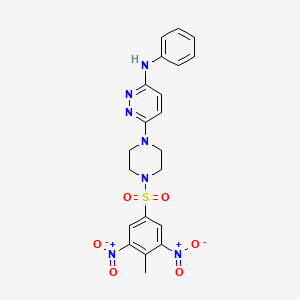

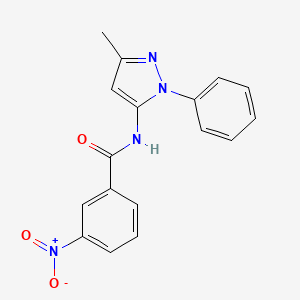
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)
